4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes cyclization reactions and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar compounds to 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid include other quinoxaline derivatives. These compounds share a similar core structure but differ in their functional groups and substituents, which can significantly impact their chemical properties and biological activities.
Biological Activity
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid (CAS No. 1008665-68-6) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- CAS Number : 1008665-68-6
Biological Activity Overview
Research has highlighted various biological activities associated with this compound, particularly its antimicrobial and anticancer properties. The following sections provide detailed insights into these activities.
Antimicrobial Activity
A recent study evaluated the compound's effectiveness against Mycobacterium tuberculosis. The results indicated a minimum inhibitory concentration (MIC) of 1.25 μg/mL , demonstrating high antimycobacterial activity with low toxicity in vivo .
Table 1: Antimycobacterial Activity of this compound
Compound | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |
---|---|---|---|
4-Oxo... | 1.25 | Rifampicin | 0.03 |
Dioxidine | 10–16 |
This table summarizes the comparative effectiveness of the compound against standard reference drugs.
The mechanism by which this compound exerts its antimicrobial effects involves DNA damage and interference with metabolic pathways in bacteria. Whole-genomic sequencing of resistant M. smegmatis mutants revealed mutations in key genes that confer resistance to quinoxaline derivatives .
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promising results in cancer research. A derivative of the quinoxaline family was found to exhibit potent antiproliferative activity against various cancer cell lines including HeLa and K562 .
Table 2: Antiproliferative Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Quinoxaline Derivative 13d | HeLa | 0.126 |
SMMC-7721 | 0.071 | |
K562 | 0.164 |
The data indicates that certain derivatives possess strong inhibitory effects on tumor cell proliferation.
Study on Antimycobacterial Efficacy
In a controlled study involving murine models infected with M. tuberculosis, the administration of the compound both orally and intraperitoneally was assessed for efficacy and toxicity. While it did not exhibit immediate efficacy across all doses tested, it showed no toxic effects in treated mice .
Study on Anticancer Properties
Another study investigated the binding interactions of quinoxaline derivatives at the colchicine binding site on tubulin, which is critical for cell cycle regulation. The tested compounds induced apoptosis and arrested the cell cycle at the G2/M phase .
Properties
IUPAC Name |
4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-10-2-1-5-14(10)9-4-3-7(12(16)17)6-8(9)13-11/h3-4,6,10H,1-2,5H2,(H,13,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCIRRSQEUVMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008665-68-6 |
Source
|
Record name | 4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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